molecular formula C22H30Cl2FN3O3S2 B13790526 9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride CAS No. 85195-85-3

9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride

Cat. No.: B13790526
CAS No.: 85195-85-3
M. Wt: 538.5 g/mol
InChI Key: ZCYQHPCYZKJAFM-UHFFFAOYSA-N
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Description

9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a benzothiepine moiety, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the hydroxyethyl group.

    Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperazines, sulfonamides, and fluorinated compounds.

Scientific Research Applications

9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways in cancer and neurological diseases.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication that contains a piperazine moiety.

Uniqueness

9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride is unique due to its combination of a fluorine atom, a hydroxyethyl group, and a sulfonamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85195-85-3

Molecular Formula

C22H30Cl2FN3O3S2

Molecular Weight

538.5 g/mol

IUPAC Name

9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride

InChI

InChI=1S/C22H28FN3O3S2.2ClH/c1-24(2)31(28,29)18-5-6-21-19(15-18)20(26-9-7-25(8-10-26)11-12-27)13-16-3-4-17(23)14-22(16)30-21;;/h3-6,14-15,20,27H,7-13H2,1-2H3;2*1H

InChI Key

ZCYQHPCYZKJAFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F.Cl.Cl

Origin of Product

United States

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